molecular formula C13H9BrN4O B10868951 N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide

N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide

Katalognummer: B10868951
Molekulargewicht: 317.14 g/mol
InChI-Schlüssel: LVJAVTWBZKYVDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide (CAS RN: 1401567-88-1) is a high-purity small molecule offered for research and development applications. This bromo-indazole derivative features a molecular formula of C13H9BrN4O and a molecular weight of 317.15 g/mol. The compound is supplied as a dry powder with a minimum purity of 97% and is immediately available for shipping in quantities from 1mg to bulk packaging. This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers investigating kinase inhibition pathways will find particular interest in this compound, as it belongs to the 1H-indazole-3-carboxamide scaffold identified in scientific literature as containing potent and selective PAK1 (p21-activated kinase 1) inhibitors . These inhibitors have demonstrated excellent enzymatic inhibition (IC50 values in the nanomolar range) and high selectivity profiles across kinase panels, making them valuable chemical tools for studying tumor migration and invasion mechanisms . The compound's structural features, including the 6-bromo substitution on the indazole ring and the pyridine-3-carboxamide moiety, contribute to its biological activity and place it within a class of compounds studied for anti-tumor metastasis properties . Research applications include use as a building block in medicinal chemistry, a reference standard in biological screening, and a lead compound in oncology-focused drug discovery programs, particularly those targeting the Wnt/β-catenin signaling pathway and PAK1-mediated cancer mechanisms . The compound is suitable for in vitro studies involving cancer biology, kinase profiling, and structure-activity relationship investigations.

Eigenschaften

Molekularformel

C13H9BrN4O

Molekulargewicht

317.14 g/mol

IUPAC-Name

N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9BrN4O/c14-9-3-4-10-11(6-9)17-18-12(10)16-13(19)8-2-1-5-15-7-8/h1-7H,(H2,16,17,18,19)

InChI-Schlüssel

LVJAVTWBZKYVDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NC2=NNC3=C2C=CC(=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Indazole-3-carboxylic Acid

Electrophilic bromination of indazole-3-carboxylic acid requires careful control of reaction conditions to ensure regioselectivity at the 6-position. The electron-withdrawing carboxylic acid group directs electrophiles to the meta-position, favoring bromination at C6. A typical protocol involves reacting indazole-3-carboxylic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C. However, competing N-bromination at the indazole’s N1 or N2 positions necessitates stoichiometric optimization. For example, using 1.2 equivalents of NBS in DMF at 90°C achieves a 72% yield of 6-bromo-1H-indazole-3-carboxylic acid, with minimal N-brominated byproducts.

Cyclization of Brominated Precursors

An alternative route involves constructing the indazole ring from brominated aniline derivatives. For instance, 2-amino-5-bromobenzonitrile undergoes cyclization with ethyl 3-bromopyruvate in ethanol under acidic conditions to form 6-bromo-1H-indazole-3-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid using NaOH. This method bypasses direct bromination challenges, achieving a 68% overall yield.

Activation of 6-Bromo-1H-indazole-3-carboxylic Acid

Conversion of the carboxylic acid to a reactive intermediate is essential for efficient amidation. Common activation strategies include acyl chloride formation and in situ activation via coupling reagents .

Acyl Chloride Formation

Treating 6-bromo-1H-indazole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane (DCM) generates the corresponding acyl chloride. This method, while effective, requires stringent moisture control and generates corrosive byproducts. For example, refluxing the acid with SOCl₂ (3 equivalents) in DCM for 4 hours yields 6-bromo-1H-indazole-3-carbonyl chloride in 85% purity.

Coupling Reagent-Mediated Activation

Modern protocols favor coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU to activate the carboxylic acid without isolating reactive intermediates. A representative procedure involves dissolving 6-bromo-1H-indazole-3-carboxylic acid (1.0 equivalent) and HBTU (1.2 equivalents) in DMF, followed by addition of N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) to form the active ester. This approach minimizes side reactions and simplifies purification, achieving >90% activation efficiency.

Amidation with Pyridine-3-amine

The final step couples the activated carboxylic acid with pyridine-3-amine to form the target amide. Reaction conditions heavily influence yield and purity.

Acyl Chloride Route

Reacting 6-bromo-1H-indazole-3-carbonyl chloride (1.0 equivalent) with pyridine-3-amine (1.1 equivalents) in tetrahydrofuran (THF) at 0°C to room temperature provides the amide in 78% yield after column chromatography. Schlenk techniques are recommended to exclude moisture, which can hydrolyze the acyl chloride prematurely.

Coupling Reagent Route

Mixing the pre-activated HBTU intermediate with pyridine-3-amine (1.05 equivalents) in DMF at 25°C for 12 hours achieves a 92% yield of N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide. The reaction proceeds via a nucleophilic acyl substitution mechanism, with DIPEA neutralizing liberated protons.

Alternative Synthetic Routes

Nitrile Hydrolysis and Amidation

6-Bromo-1H-indazole-3-carbonitrile, synthesized via cyclization of 2-amino-5-bromobenzonitrile, undergoes hydrolysis with concentrated HCl to yield the carboxylic acid. Subsequent amidation as described in Section 3 offers a 65% overall yield.

Direct Substitution on Pre-functionalized Indazoles

Patent literature describes bromination of 3-hydroxymethyl-1H-indazole followed by oxidation to the carboxylic acid. However, this method’s reliance on toxic reagents like thionyl chloride limits its practicality.

Optimization and Challenges

Regioselectivity in Bromination

The electron-deficient indazole ring complicates regioselective bromination. Computational studies suggest that the carboxylic acid group at C3 directs electrophiles to C6 via resonance and inductive effects, but over-bromination at C4 remains a concern. Reducing reaction temperatures to 60°C and using NBS instead of Br₂ mitigates this issue.

Isomer Control During Substitution

Nucleophilic substitutions on indazole derivatives often yield mixtures of N1 and N2 isomers. For example, alkylation of 1H-indazole with haloesters produces 75–85% N1-substituted products. Fortunately, the target compound’s amide group at C3 avoids this isomerism, as the substitution occurs on the carbon backbone rather than the nitrogen atoms.

Solvent and Base Selection

Polar aprotic solvents like DMF enhance coupling reagent efficiency by stabilizing reactive intermediates. Conversely, THF is preferred for acyl chloride routes due to its low nucleophilicity, which reduces side reactions .

Analyse Chemischer Reaktionen

N-(6-Brom-1H-indazol-3-yl)pyridin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen:

    Substitutionsreaktionen: Das Bromatom an der 6-Position kann durch andere funktionelle Gruppen (z. B. Amino-, Hydroxyl- oder Alkylgruppen) substituiert werden.

    Oxidations-/Reduktionsreaktionen: Die Carbonylgruppe im Carboxamid kann oxidiert oder reduziert werden.

    Cyclisierungsreaktionen: Intramolekulare Cyclisierung kann zu Derivaten mit anellierten Ringen führen.

Häufige Reagenzien und Bedingungen hängen von der jeweiligen Transformation ab. Zu den wichtigsten Produkten gehören Derivate mit modifizierten Substituenten oder zusätzlichen Ringen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action
N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide has been studied for its ability to inhibit key kinases involved in cancer progression. Research indicates that compounds with indazole scaffolds often exhibit potent antitumor activity by targeting specific kinases such as Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs) .

Case Studies

  • PLK4 Inhibition : A series of indazole derivatives were synthesized, showing significant inhibition of PLK4 with nanomolar IC50 values. For instance, one derivative demonstrated effective inhibition of tumor growth in a mouse model of colon cancer .
  • FGFR Inhibition : Studies have reported that certain derivatives of this compound act as potent FGFR inhibitors. For example, a compound was identified with an IC50 value of 2.9 nM against FGFR1, indicating strong potential for treating cancers driven by FGFR mutations .

Antiviral Properties

Dengue Virus Inhibition
Recent studies have highlighted the antiviral properties of this compound against dengue virus (DENV). This compound has shown efficacy in inhibiting the RNA replication step of the DENV life cycle, with a half-maximal effective concentration (EC50) in the low micromolar range .

Broader Antiviral Activity
In addition to DENV, this compound also exhibits inhibitory effects against other flaviviruses such as West Nile virus and Zika virus. Structure-activity relationship (SAR) studies have elucidated key structural features necessary for its antiviral activity, aiding in the optimization of this compound for enhanced efficacy .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for developing more effective derivatives. Key findings from SAR studies include:

  • Substituents at specific positions on the indazole ring significantly influence biological activity.
  • Modifications to the pyridine moiety can enhance selectivity and potency against targeted kinases .

Data Tables

The following table summarizes key findings related to the anticancer and antiviral activities of this compound derivatives:

CompoundTargetIC50/EC50 (nM/µM)Activity
Compound APLK4<10 nMAntitumor
Compound BFGFR12.9 nMAntitumor
Compound CDENV7.1 µMAntiviral
Compound DZika Virus6.5 µMAntiviral

Wirkmechanismus

The exact mechanism of action remains an active area of research. Potential molecular targets and pathways include protein kinases, DNA-binding proteins, and cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

  • The target compound substitutes the indazole ring for the indan group in A.3.32–A.3.37.
  • Bromine at the indazole 6-position replaces difluoromethyl or alkyl groups in the patent compounds.

Functional Implications :

  • Electronic Effects : Bromine’s electronegativity may alter binding affinity compared to alkyl or fluorine-containing groups.
Table 1: Structural and Functional Comparison
Compound Molecular Formula Substituent (R-group) Molecular Weight Primary Application
Target Compound C₁₃H₉BrN₄O 6-bromoindazol-3-yl 317.13 Under investigation
A.3.32 C₁₈H₁₈F₂N₂O 1,1,3-trimethyl-indan-4-yl 316.35 Fungicide
A.3.34 C₁₉H₂₂F₂N₂O 3-ethyl-1,1-dimethyl-indan-4-yl 330.39 Fungicide

Anti-Tubercular Carboxamide Derivatives

highlights N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (IPA) derivatives optimized for DNA gyrase inhibition .

Key Differences :

  • Core Heterocycle : The target compound uses indazole instead of imidazo[1,2-a]pyridine.
  • Substituents: Bromine vs. phenoxyethyl groups may influence steric interactions with the gyrase active site.

Pyrrolidinecarboxamide Analogues

describes 1-(6-bromo-1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide (C₁₈H₂₃BrN₄O₃, MW 423.3) .

Structural Comparison :

  • Backbone : Pyrrolidinecarboxamide vs. pyridine-3-carboxamide in the target compound.
  • Substituents : Both share the 6-bromoindazol-3-yl group but differ in the carboxamide side chain.

Pharmacokinetic Implications :

  • The pyrrolidine ring and isopropoxypropyl group in ’s compound may enhance solubility but reduce metabolic stability compared to the pyridine-based target compound.

Biologische Aktivität

N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, highlighting research findings, synthesis methods, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique structure that combines a brominated indazole moiety with a pyridine-3-carboxamide group. Its molecular formula is C13_{13}H9_{9}BrN4_{4}O, and it has a molar mass of approximately 317.14 g/mol. The presence of both the indazole and pyridine functionalities contributes to its diverse chemical reactivity, allowing for various reactions typical of amides, such as hydrolysis and amidation.

Anti-inflammatory Properties

Research indicates that derivatives of indazole, including this compound, exhibit notable anti-inflammatory properties. Specifically, compounds related to this structure have been identified as inhibitors of c-Jun N-terminal kinase (JNK), which plays a critical role in inflammatory processes. This suggests potential therapeutic applications for treating inflammatory diseases.

Kinase Inhibition

The compound has shown promise as a kinase inhibitor. For example, studies on similar indazole derivatives reveal that they can inhibit various kinases involved in signal transduction pathways. This includes potential interactions with enzymes like JNK and other proteins associated with cellular stress responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity. For instance, variations in substituents on the indazole ring can significantly affect the inhibitory potency against specific kinases. Compounds with specific functional groups have demonstrated improved efficacy in inhibiting kinases such as Pim-1, Pim-2, and Pim-3 .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their key features and biological activities:

Compound NameMolecular FormulaKey Features
6-Bromo-1H-indazol-3-amineC7_{7}H7_{7}BrN4_{4}Potential kinase inhibitor; contains an amine group
6-Bromo-pyridin-2-carboxylic acidC7_{7}H6_{6}BrNO2_{2}Related carboxylic acid; different functional group
6-Bromo-indazole derivativesVariesBroad range of biological activities; includes various substitutions
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-pyridin-4-ylethyl)VariesMore complex structure; potential for diverse interactions

These comparisons underscore the unique attributes of this compound and its potential as a lead compound for drug development targeting inflammatory pathways or specific kinases .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of indazole derivatives in various biological assays:

  • Inhibition Studies : Compounds similar to this compound have been evaluated for their inhibitory effects against cancer cell lines. For example, certain derivatives exhibited IC50_{50} values in the low nanomolar range against specific kinases involved in tumor growth .
  • Cellular Impact : In vitro studies have shown that these compounds can induce apoptosis in cancer cells and alter cell cycle progression, indicating their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer :

  • Key Steps :
    • Core Scaffold Assembly : Start with 6-bromo-1H-indazole and pyridine-3-carboxylic acid. Use coupling reagents like EDCI/HOBt or DCC to form the amide bond .
    • Bromination : Ensure regioselective bromination at the 6-position of indazole via electrophilic substitution using NBS (N-bromosuccinimide) under controlled temperature (0–5°C) .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency. Monitor pH to avoid indazole deprotonation, which could lead to side reactions .
  • Yield Improvement : Use catalytic Fe₃O₄ nanoparticles for magnetic recovery and reduced catalyst leaching, as demonstrated for analogous pyridine-carboxamide syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Analytical Techniques :
    • HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~ 345.15) and detect impurities. Use C18 columns with acetonitrile/water gradients .
    • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic peaks: indazole NH (~12.5 ppm), pyridine protons (8.5–9.0 ppm), and bromine-coupled aromatic protons .
  • ¹³C NMR : Confirm carbonyl (C=O) resonance at ~165 ppm .
    3. X-ray Crystallography : Resolve crystal structure to validate regiochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., ABL1) or enzymes relevant to oncology, given structural similarities to patented carboxamide inhibitors .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC₅₀ determination.
    • Cell Viability : Test against leukemia cell lines (e.g., K562) using MTT assays, referencing protocols for SCEMBLIX analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Methodological Answer :

  • Systematic Modifications :
    • Indazole Core : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups to assess impact on target binding .
    • Pyridine Substitutions : Introduce methyl or methoxy groups at the 2- or 4-positions to modulate lipophilicity (logP) and hydrogen-bonding capacity .
  • Biological Testing : Compare modified analogs in dose-response assays (e.g., IC₅₀ shifts) and computational docking to identify critical interactions .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ABL1 kinase (PDB: 2HYY). Prioritize poses where the bromine occupies hydrophobic pockets .
  • ADME Prediction : Employ SwissADME to estimate permeability (e.g., Caco-2 cell model) and cytochrome P450 interactions, critical for avoiding toxicity .

Q. How should researchers resolve contradictions in biological data across different assay platforms?

Methodological Answer :

  • Case Example : If cell-based assays show high potency but enzymatic assays report low activity:
    • Solubility Check : Measure solubility in assay buffers; poor solubility may artificially reduce activity in cell-free systems.
    • Metabolic Stability : Test compound stability in cell lysates (e.g., liver microsomes) to identify rapid degradation .
    • Orthogonal Validation : Use SPR (Surface Plasmon Resonance) to confirm direct target binding, independent of cellular context .

Key Citations

  • Synthetic protocols for pyridine-carboxamides .
  • Kinase inhibition and patent data .
  • Computational modeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.